![molecular formula C13H12Cl3N B1452779 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride CAS No. 1181893-31-1](/img/structure/B1452779.png)
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride
描述
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chloro group attached to the benzene ring and a chlorophenylmethyl group attached to the nitrogen atom of the aniline. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
作用机制
Target of Action
Many aniline derivatives are used in the synthesis of pharmaceuticals, dyes, and other organic compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of aniline derivatives can also vary greatly. For example, some aniline derivatives may act as inhibitors for certain enzymes, while others may interact with various receptors or other cellular components .
Biochemical Pathways
Aniline and its derivatives can participate in various biochemical pathways. For instance, they can undergo metabolic reactions such as oxidation, reduction, and conjugation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed and distributed in the body, how they are metabolized, and how they are excreted .
Result of Action
The molecular and cellular effects of aniline derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of aniline derivatives can be influenced by various environmental factors. These can include temperature, pH, the presence of other substances, and the specific characteristics of the biological environment in which the compound is acting .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride typically involves the reaction of 2-chloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.
化学反应分析
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-chloroaniline: A simpler derivative with only one chloro group attached to the benzene ring.
4-chlorobenzyl chloride: A related compound with a chloromethyl group attached to the benzene ring.
N-[(4-chlorophenyl)methyl]aniline: A similar compound without the additional chloro group on the aniline ring.
Uniqueness
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is unique due to the presence of both chloro and chlorophenylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h1-8,16H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYSVSRXZLOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
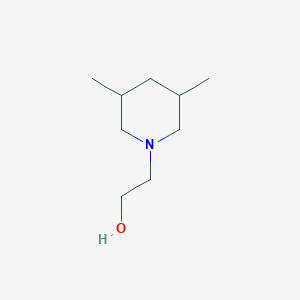
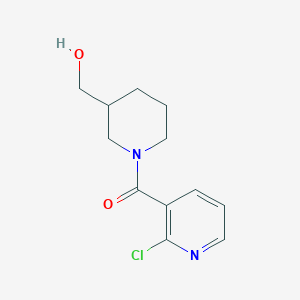
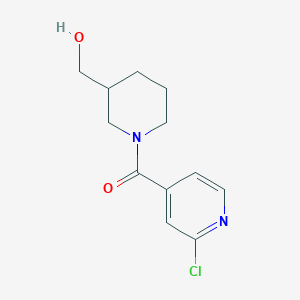
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)
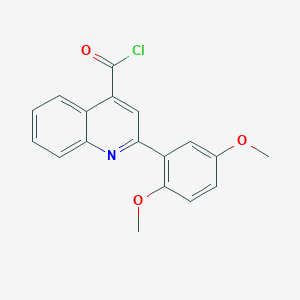
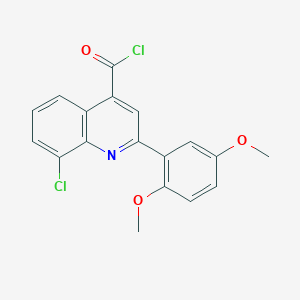
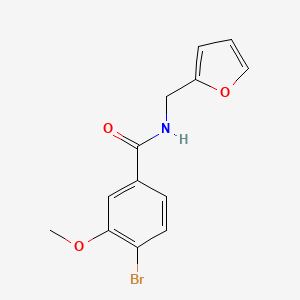
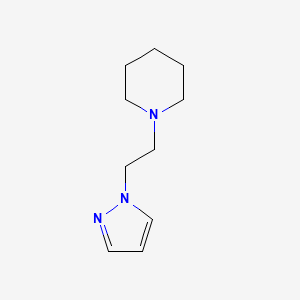
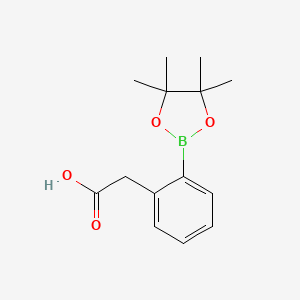
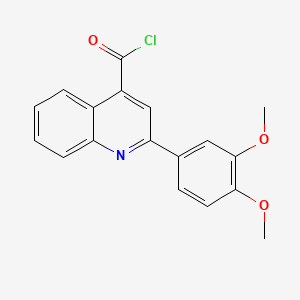
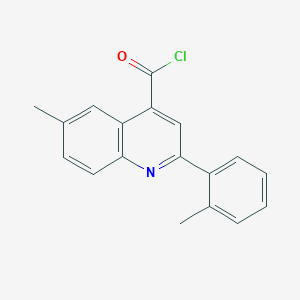
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)
